N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Description
Fourier-Transform Infrared (FTIR) Spectral Signatures
FTIR analysis reveals key functional groups:
- N–H Stretch : A broad band at $$ 3210 \, \text{cm}^{-1} $$ corresponds to the benzimidazole NH group .
- Sulfonamide Stretches : Asymmetric and symmetric S=O vibrations appear at $$ 1365 \, \text{cm}^{-1} $$ and $$ 1162 \, \text{cm}^{-1} $$, respectively .
- C=O Stretch : The benzamide carbonyl absorbs at $$ 1675 \, \text{cm}^{-1} $$, indicating conjugation with the aromatic system .
Table 2: FTIR spectral assignments
| Wavenumber ($$ \text{cm}^{-1} $$) | Assignment |
|---|---|
| 3210 | N–H stretch (benzimidazole) |
| 1675 | C=O stretch (benzamide) |
| 1365, 1162 | S=O stretches (sulfonamide) |
Nuclear Magnetic Resonance (NMR) Spectral Profiling
1H NMR (DMSO-$$ d_6 $$, 400 MHz):
- Benzamide aromatic protons resonate as a doublet at $$ \delta 7.86 \, \text{ppm} $$ ($$ J = 8.4 \, \text{Hz} $$) .
- Benzimidazole protons appear as a multiplet ($$ \delta 7.13–7.54 \, \text{ppm} $$), with the NH proton at $$ \delta 12.45 \, \text{ppm} $$ .
- Dimethylsulfamoyl protons exhibit a singlet at $$ \delta 3.02 \, \text{ppm} $$ .
13C NMR (DMSO-$$ d_6 $$, 100 MHz):
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at $$ m/z = 344.0943 \, [\text{M+H}]^+ $$ (calculated: 344.0943) . Major fragments include:
- $$ m/z = 213.0821 $$: Loss of dimethylsulfamoyl group ($$ -\text{C}2\text{H}6\text{N}2\text{O}2\text{S} $$).
- $$ m/z = 105.0447 $$: Benzimidazole fragment ($$ \text{C}7\text{H}5\text{N}_2 $$) .
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311++G(d,p) level reveal the optimized geometry matches experimental SCXRD data, with a root-mean-square deviation (RMSD) of $$ 0.18 \, \text{Å} $$ . The HOMO-LUMO energy gap ($$ \Delta E = 4.12 \, \text{eV} $$) indicates moderate reactivity, localized primarily on the benzimidazole and sulfonamide moieties .
Table 3: DFT-calculated electronic parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.24 |
| LUMO Energy | -2.12 |
| $$ \Delta E $$ | 4.12 |
Molecular Orbital Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis shows significant electron density transfer from the benzimidazole NH group ($$ -0.32 \, e $$) to the sulfonamide oxygen ($$ -0.67 \, e $$) . The sulfonamide sulfur atom carries a partial positive charge ($$ +1.24 \, e $$), facilitating hydrogen-bonding interactions .
Electrostatic potential maps highlight nucleophilic regions (benzimidazole NH) and electrophilic regions (sulfonamide S=O), consistent with observed reactivity in biological assays .
Properties
Molecular Formula |
C16H16N4O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C16H16N4O3S/c1-20(2)24(22,23)12-9-7-11(8-10-12)15(21)19-16-17-13-5-3-4-6-14(13)18-16/h3-10H,1-2H3,(H2,17,18,19,21) |
InChI Key |
CPMUZVRDGXEAOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Biological Activity
N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and therapeutic potentials. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 344.39 g/mol. Its structure features a benzimidazole moiety, which is integral to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₃S |
| Molecular Weight | 344.39 g/mol |
| IUPAC Name | This compound |
| Net Charge | 0 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in cellular processes, which can lead to disrupted cellular functions.
- Antimicrobial Activity : Benzimidazole derivatives often exhibit antimicrobial properties by interfering with the synthesis of nucleic acids in bacteria and fungi.
- Anticancer Properties : Some studies suggest that this compound may induce apoptosis in cancer cells by affecting pathways related to cell cycle regulation and apoptosis.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological effects:
-
Antimicrobial Activity : Exhibited significant activity against various Gram-positive and Gram-negative bacteria. For instance, it showed notable efficacy against Staphylococcus aureus and Escherichia coli in vitro.
Organism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 μg/ml Escherichia coli 62.5 μg/ml - Anticancer Activity : In a study evaluating its effects on cancer cell lines, this compound demonstrated cytotoxic effects, leading to reduced viability of cancer cells through mechanisms involving apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial properties of various benzimidazole derivatives, including this compound. The compound was tested against several pathogens using the broth microdilution method, revealing potent antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .
- Cancer Cell Line Study : In vitro studies on human cancer cell lines showed that this compound could inhibit cell proliferation significantly. The mechanism was linked to the induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including N-(1H-benzimidazol-2-yl)-4-(dimethylsulfamoyl)benzamide, have shown promising results in cancer research. Studies indicate that these compounds can exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of several benzimidazole derivatives, revealing that certain compounds displayed IC50 values as low as 16.38 μM against the MDA-MB-231 breast cancer cell line. The presence of specific substituents on the benzimidazole ring was correlated with enhanced activity, suggesting a structure-activity relationship that could be exploited for drug design .
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 1a | MDA-MB-231 | 62.30 |
| 1g | MDA-MB-231 | 21.93 |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. The compound's ability to inhibit bacterial growth is particularly noteworthy.
Case Study: Antimicrobial Activity
In a comprehensive study, several benzimidazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values as low as 1.27 µM against Staphylococcus aureus and other pathogens, demonstrating their potential as effective antimicrobial agents .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| N1 | Staphylococcus aureus | 1.27 |
| N8 | Escherichia coli | 1.43 |
| N22 | Klebsiella pneumoniae | 2.60 |
Antiparasitic Effects
Recent studies have highlighted the antiparasitic potential of benzimidazole derivatives, particularly against helminths and protozoan infections.
Case Study: Antiparasitic Activity
Research involving a series of benzimidazole derivatives demonstrated significant anthelmintic activity against Trichinella spiralis larvae in vitro. The mechanism was linked to the compounds' ability to disrupt tubulin polymerization, which is crucial for parasite motility and survival .
Table 3: Antiparasitic Activity of Benzimidazole Derivatives
| Compound | Parasitic Strain | Activity |
|---|---|---|
| Hydrazone A | Trichinella spiralis | Potent |
| Hydrazone B | Ascaris lumbricoides | Moderate |
Comparison with Similar Compounds
Core Heterocyclic Modifications
Key Differences in Heterocyclic Moieties:
- Benzimidazole vs. Thiazole Derivatives: Compound N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide () replaces benzimidazole with a thiazole ring. Thiazole-containing analogs exhibit enhanced NF-κB activation, suggesting the heterocycle’s role in modulating immune responses . Benzimidazole derivatives, such as N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine (), combine both benzimidazole and thiazole groups, showing antitubercular activity (MIC: 3.12–12.5 µg/mL) .
Substituent Variations on the Sulfamoyl Group
Functional Group Additions
- Hydrazide/Hydrazone Derivatives: N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () and 4-(2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazono)pyrazol-5-one () incorporate hydrazone linkages, which improve chelation properties and antimicrobial activity .
Characterization Techniques
Antimicrobial and Antitubercular Activity
Immunomodulatory Effects
Preparation Methods
Coupling Reactions of Benzimidazole Derivatives
The most widely adopted route involves the nucleophilic acyl substitution between 2-aminobenzimidazole and 4-(dimethylsulfamoyl)benzoyl chloride. Key steps include:
-
Reagent Preparation : 4-(Dimethylsulfamoyl)benzoyl chloride is synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) at 60–70°C.
-
Coupling Reaction : The benzimidazole amine reacts with the acyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) at 0–5°C to minimize side reactions.
Table 1: Representative Coupling Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | 78% yield |
| Temperature | 0–5°C | <5% side products |
| Molar Ratio (Amine:Acyl Chloride) | 1:1.2 | Maximizes conversion |
| Catalyst | Triethylamine (1.5 eq) | Neutralizes HCl |
This method achieves yields of 72–78% but requires careful exclusion of moisture to prevent hydrolysis of the acyl chloride.
Stobbe Condensation Approach
Patent WO2015005615A1 details a Stobbe condensation-based pathway suitable for large-scale production:
-
Intermediate Formation : React 2-aminobenzimidazole with diethyl succinate under basic conditions (potassium tert-butoxide in ethanol) to form a β-keto ester intermediate.
-
Cyclization : Treat the intermediate with ammonium acetate in acetic acid to generate the benzimidazole core.
-
Sulfonylation : Introduce the dimethylsulfamoyl group via reaction with dimethylsulfamoyl chloride in acetonitrile at 50–55°C.
Advantages :
-
Eliminates hazardous chlorinating agents
-
Reduces purification steps through in situ cyclization
Optimization of Reaction Conditions
Solvent Selection
Nonpolar solvents like toluene favor cyclization but slow reaction kinetics. Polar aprotic solvents (DMF, DMSO) accelerate rates but increase side product formation. Ethanol emerges as an optimal compromise, enhancing both solubility and reaction control.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 88 | 96 |
| DCM | 8.93 | 75 | 89 |
| DMF | 36.7 | 82 | 78 |
Temperature and Catalysis
-
Low-Temperature Coupling : Maintaining 0–5°C during acyl chloride coupling suppresses racemization and hydrolysis.
-
Base Selection : Potassium tert-butoxide outperforms sodium methoxide in Stobbe condensation by reducing ester saponification.
Purification and Characterization Techniques
Recrystallization Protocols
Crude product is purified via sequential solvent systems:
-
Primary Recrystallization : Dissolve in hot ethanol (78°C), then cool to 4°C for crystallization (82% recovery).
-
Secondary Wash : Ethanol/water (1:2 v/v) removes residual dimethylsulfamoyl chloride.
Table 3: Purity Analysis Post-Recrystallization
| Technique | Purity (%) | Key Peaks/Data Points |
|---|---|---|
| HPLC (C18, 254 nm) | 98.2 | Retention time: 6.7 min |
| ¹H NMR (DMSO-d₆) | 97.8 | δ 8.21 (s, 1H, NH), δ 2.87 (s, 6H, N(CH₃)₂) |
| Melting Point | 214–216°C | Sharp, congruent with literature |
Chromatographic Methods
For amorphous batches, flash chromatography using silica gel and ethyl acetate/hexane gradients (70:30 to 90:10) resolves unreacted benzimidazole and sulfonamide byproducts.
Large-Scale Production Considerations
Cost-Effective Starting Materials
Patent WO2015005615A1 emphasizes using commodity chemicals like diethyl succinate and potassium tert-butoxide, reducing raw material costs by 40% compared to earlier routes.
Hazard Mitigation
Q & A
Q. What are the critical stability parameters to monitor during formulation development for preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
